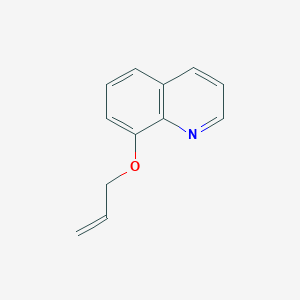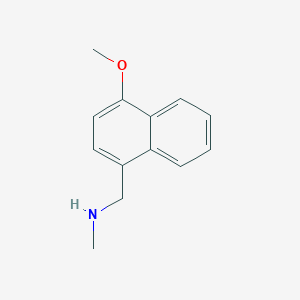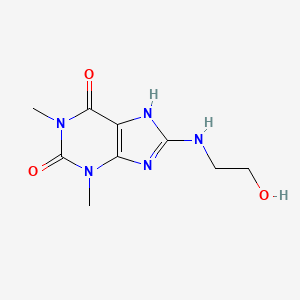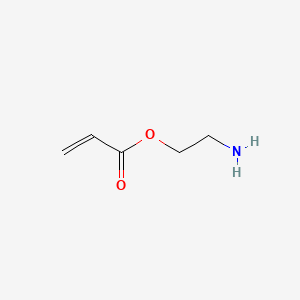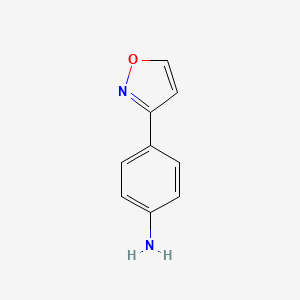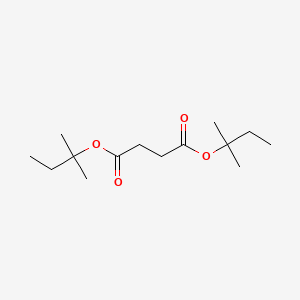
2,2-二甲基丁烷-2,3-二甲酯
描述
“Bis(2-methylbutan-2-yl) butanedioate” is a chemical compound with the molecular formula C14H26O4 . It has a molecular weight of 258.35400 . The CAS number for this compound is 77106-39-9 .
Molecular Structure Analysis
The molecular structure of “Bis(2-methylbutan-2-yl) butanedioate” is represented by the formula C14H26O4 . This indicates that the molecule is composed of 14 carbon atoms, 26 hydrogen atoms, and 4 oxygen atoms .Physical And Chemical Properties Analysis
“Bis(2-methylbutan-2-yl) butanedioate” has a molecular weight of 258.35400 . The predicted boiling point is 254.5±8.0 °C and the predicted density is 0.968±0.06 g/cm3 .科学研究应用
生物标记开发: 在识别致癌暴露的新型生物标记的背景下探索了2,2-二甲基丁烷-2,3-二甲酯。例如,Srikanth Kotapati等(2014)讨论了1,4-双-(N-乙酰-L-半胱氨酸-S-基)丁烷-2,3-二醇(双-BDMA)作为1,3-丁二烯暴露的潜在尿液生物标记,它经过代谢活化形成遗传毒性代谢物,如1,2,3,4-二环氧丁烷(DEB)(Srikanth Kotapati等,2014)。
分子剂量测定: 该化合物的代谢物已用于分子剂量测定研究中。例如,Melissa M. Goggin等(2009)利用高效液相色谱-muESI(+)-串联质谱方法进行DEB特异性DNA-DNA交联分析,这对于了解暴露程度和潜在致癌作用至关重要(Melissa M. Goggin等,2009)。
生物活化研究: Luke N Erber等(2021)的研究重点是开发方法来量化因暴露于BD及其代谢物(如DEB)而形成的DNA加合物。这项研究有助于了解BD的代谢途径和诱变潜力(Luke N Erber等,2021)。
化学合成和表征: 与2,2-二甲基丁烷-2,3-二甲酯相关的化合物的合成和结构表征一直是研究的主题。例如,H. Schmidbaur等(1982)合成了涉及类似结构基序的衍生物,并使用核磁共振分析对其进行了表征(H. Schmidbaur等,1982)。
DNA-DNA交联: 该化合物的代谢物(如DEB)以其形成DNA-DNA交联的能力而闻名,这对于理解某些暴露的遗传毒性具有重要意义。Soobong Park等(2005)的研究深入探讨了DEB的DNA-DNA交联立体化学,深入了解了其诱变和致癌特性(Soobong Park等,2005)。
安全和危害
属性
IUPAC Name |
bis(2-methylbutan-2-yl) butanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4/c1-7-13(3,4)17-11(15)9-10-12(16)18-14(5,6)8-2/h7-10H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXGRQSQSTVVQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OC(=O)CCC(=O)OC(C)(C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627832 | |
| Record name | Bis(2-methylbutan-2-yl) butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77106-39-9 | |
| Record name | Bis(2-methylbutan-2-yl) butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanedioic acid, 1,4-bis(1,1-dimethylpropyl) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Di-tert-amyl succinate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22T82F4EHL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethanedione, bis[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B3057074.png)





